molecular formula C17H28N2O3 B5685118 3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B5685118
M. Wt: 308.4 g/mol
InChI Key: MGFBHBCZQVZWPF-UHFFFAOYSA-N
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Description

3,7-Diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound with a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate di- or tri-functional precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the specific reaction conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,7-Diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

  • Oxidation: : The acetyl groups can be oxidized to form carboxylic acids.

  • Reduction: : The compound can be reduced to remove oxygen atoms, potentially forming amines.

  • Substitution: : The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles like alkyl halides and strong bases can be used to facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of this compound carboxylic acids.

  • Reduction: : Formation of 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,7-Diacetyl-1,5-dipropyl-3,7-diazabicyclo[33

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique structure may find use in materials science, such as in the creation of novel polymers or coatings.

Mechanism of Action

The mechanism by which 3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

3,7-Diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared to other similar compounds, such as:

  • 3,7-Diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: : Similar structure but with ethyl groups instead of propyl groups.

  • 3,7-Diacetyl-1,5-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one: : Similar structure but with butyl groups instead of propyl groups.

These compounds differ in their alkyl chain length, which can affect their physical and chemical properties, as well as their biological activity.

Properties

IUPAC Name

3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-5-7-16-9-18(13(3)20)11-17(8-6-2,15(16)22)12-19(10-16)14(4)21/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFBHBCZQVZWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN(CC(C1=O)(CN(C2)C(=O)C)CCC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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